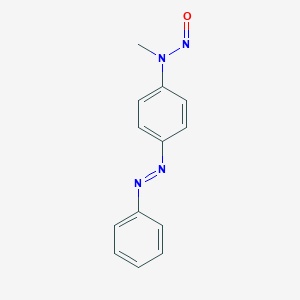

N-Methyl-N-nitroso-4-(phenylazo)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-N-nitroso-4-(phenylazo)aniline, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research and development. MNPA is a diazo compound that has a nitroso group and a methyl group attached to the nitrogen atom. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and benzene.

Mechanism Of Action

N-Methyl-N-nitroso-4-(phenylazo)aniline is a photoactive compound, meaning that it can absorb light and undergo a chemical reaction. The mechanism of action of N-Methyl-N-nitroso-4-(phenylazo)aniline involves the absorption of light by the phenylazo group, which causes the molecule to undergo a cis-trans isomerization. This isomerization can lead to changes in the electronic and optical properties of the molecule, which can be studied using spectroscopic techniques.

Biochemical And Physiological Effects

N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a mutagenic compound in bacterial assays. N-Methyl-N-nitroso-4-(phenylazo)aniline has also been shown to induce DNA damage in human lymphocytes, suggesting that it may have genotoxic properties.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methyl-N-nitroso-4-(phenylazo)aniline in lab experiments is its high solubility in organic solvents, which makes it easy to work with in a laboratory setting. N-Methyl-N-nitroso-4-(phenylazo)aniline also has a relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. However, N-Methyl-N-nitroso-4-(phenylazo)aniline is a potentially hazardous compound and should be handled with care. It is also important to note that N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its toxicity and potential health effects.

Future Directions

There are several potential future directions for research involving N-Methyl-N-nitroso-4-(phenylazo)aniline. One area of interest is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based probes for studying biological systems. N-Methyl-N-nitroso-4-(phenylazo)aniline has already been used as a probe for studying the surface structure of metal oxides, and it may have similar applications in the study of biological membranes and other systems. Another potential area of research is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based materials for use in optoelectronic devices. N-Methyl-N-nitroso-4-(phenylazo)aniline's unique photoactive properties make it a promising candidate for use in materials such as organic solar cells and light-emitting diodes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-Methyl-N-nitroso-4-(phenylazo)aniline, and to determine its potential toxicity and health effects.

Synthesis Methods

N-Methyl-N-nitroso-4-(phenylazo)aniline can be synthesized through a diazotization reaction between aniline and sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with N-methyl-N-nitrosourea to form N-Methyl-N-nitroso-4-(phenylazo)aniline. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-Methyl-N-nitroso-4-(phenylazo)aniline has been used in various scientific research applications, particularly in the field of spectroscopy. Its unique chemical properties make it a useful tool for studying the interaction between light and matter. N-Methyl-N-nitroso-4-(phenylazo)aniline has been used as a probe molecule to investigate the surface structure of metal oxides and to study the electronic properties of organic semiconductors.

properties

CAS RN |

16339-01-8 |

|---|---|

Product Name |

N-Methyl-N-nitroso-4-(phenylazo)aniline |

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-methyl-N-(4-phenyldiazenylphenyl)nitrous amide |

InChI |

InChI=1S/C13H12N4O/c1-17(16-18)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

YKCOXSGBLMSJLH-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |

Canonical SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |

Other CAS RN |

16339-01-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)